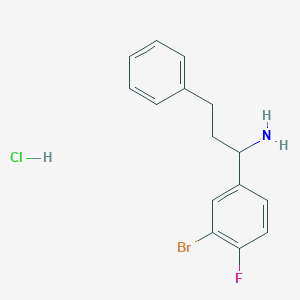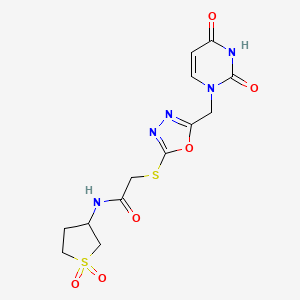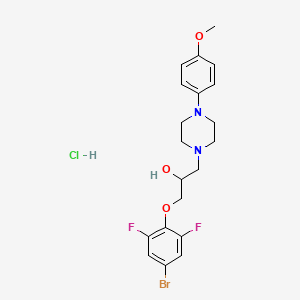![molecular formula C12H11NO3 B3001641 2-[(1-甲基-2-丙烯基)氧基]-1H-异吲哚-1,3(2H)-二酮 CAS No. 329698-13-7](/img/structure/B3001641.png)
2-[(1-甲基-2-丙烯基)氧基]-1H-异吲哚-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
人白细胞弹性蛋白酶抑制
2-[(1-甲基-2-丙烯基)氧基]-1H-异吲哚-1,3(2H)-二酮衍生物,特别是具有烷基磺酰基取代基的衍生物,已被发现对人白细胞弹性蛋白酶 (HLE) 表现出显着的抑制效能和选择性 (Kerrigan & Shirley, 1996)。
合成和抗菌筛选
新的杂咪唑氧基化合物,包括 2-[(1-甲基-2-丙烯基)氧基]-1H-异吲哚-1,3(2H)-二酮的衍生物,已被合成并筛选其抗菌活性。这些衍生物显示出作为化疗剂的潜力 (Jain, Nagda, & Talesara, 2006)。
黄嘌呤氧化酶抑制剂特性
异吲哚啉-1,3(2H)-二酮衍生物已被研究其黄嘌呤氧化酶抑制活性。某些衍生物,特别是那些带有苯环的衍生物,显示出抑制效果的显着增强 (Gunduğdu 等人,2020)。
六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成
已经开发出一种新的六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成方法,从 3-磺烯开始。这些衍生物是通过环氧化和随后的反应制成的,表明在化学合成中具有多种应用 (Tan 等人,2016)。
异吲哚啉-1,3-二酮衍生物的表征
已经对异吲哚啉-1,3-二酮衍生物,例如 2-(4-甲基-2 苯基-4, 5-二氢恶唑-4-基甲基)-异吲哚-1, 3-二酮的详细结构和光谱分析进行了研究,突出了它们的复杂化学性质和各种应用的潜力 (Dioukhane 等人,2021)。
晶体结构和构象分析
已经广泛分析了衍生物的晶体结构和构象,例如 2-[(苯胺基)甲基]-异吲哚-1,3-二酮。这些研究提供了对分子排列和相互作用的见解,这对于理解它们在生物功能中的潜力至关重要 (Franklin 等人,2011)。
作用机制
Target of Action
Similar compounds, such as isoindolines and isoindoline-1,3-diones, have been found to modulate the dopamine receptor d3 , suggesting a potential role in the central nervous system.
Mode of Action
, isoindolines and isoindoline-1,3-diones are known to interact with the dopamine receptor D3. This interaction could potentially lead to changes in neurotransmission, affecting various physiological processes.
Biochemical Pathways
The modulation of dopamine receptor d3 by similar compounds suggests that dopaminergic pathways could be influenced .
Result of Action
Similar compounds have shown potential applications as antipsychotic agents and in the treatment of alzheimer’s disease due to their ability to modulate the dopamine receptor d3 and inhibit β-amyloid protein aggregation .
安全和危害
生化分析
Biochemical Properties
2-but-3-en-2-yloxyisoindole-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 2-but-3-en-2-yloxyisoindole-1,3-dione has been shown to bind to certain proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-but-3-en-2-yloxyisoindole-1,3-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation and apoptosis. In cancer cells, 2-but-3-en-2-yloxyisoindole-1,3-dione can induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-but-3-en-2-yloxyisoindole-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, altering their structure and function. This binding can lead to the inhibition of transcription and translation processes, thereby affecting gene expression. Additionally, 2-but-3-en-2-yloxyisoindole-1,3-dione can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-but-3-en-2-yloxyisoindole-1,3-dione change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that 2-but-3-en-2-yloxyisoindole-1,3-dione can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of 2-but-3-en-2-yloxyisoindole-1,3-dione vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced .
Metabolic Pathways
2-but-3-en-2-yloxyisoindole-1,3-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-but-3-en-2-yloxyisoindole-1,3-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 2-but-3-en-2-yloxyisoindole-1,3-dione is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis .
属性
IUPAC Name |
2-but-3-en-2-yloxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-8(2)16-13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPIOOTOIHQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)
